![molecular formula C14H14S B14451053 1-[(But-3-en-2-yl)sulfanyl]naphthalene CAS No. 78680-09-8](/img/structure/B14451053.png)
1-[(But-3-en-2-yl)sulfanyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-3-en-2-yl)sulfanyl]naphthalene is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon composed of two fused benzene rings
Vorbereitungsmethoden
The synthesis of 1-[(But-3-en-2-yl)sulfanyl]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with but-3-en-2-yl sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-[(But-3-en-2-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with hydrogen gas produces sulfides.
Wissenschaftliche Forschungsanwendungen
1-[(But-3-en-2-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets may lead to the discovery of new treatments for diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(But-3-en-2-yl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, further influencing protein function.
Vergleich Mit ähnlichen Verbindungen
1-[(But-3-en-2-yl)sulfanyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-(Methylthio)naphthalene: Similar in structure but with a methylthio group instead of a but-3-en-2-yl sulfanyl group. This compound may have different reactivity and applications.
1-(Phenylthio)naphthalene:
1-(Butylthio)naphthalene: Features a butylthio group, which may result in variations in solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific sulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
78680-09-8 |
|---|---|
Molekularformel |
C14H14S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-but-3-en-2-ylsulfanylnaphthalene |
InChI |
InChI=1S/C14H14S/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
WJHZMBGTDYSFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)SC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
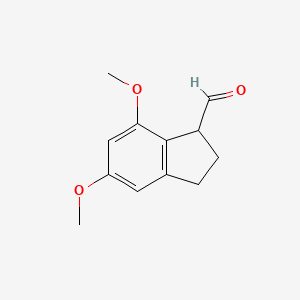
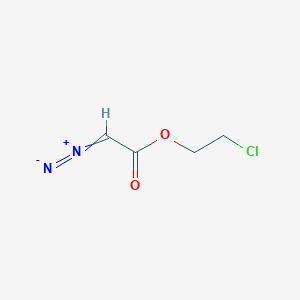
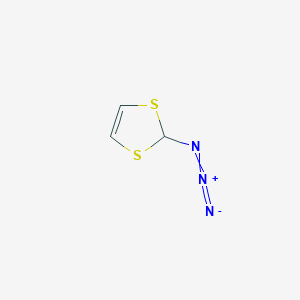
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
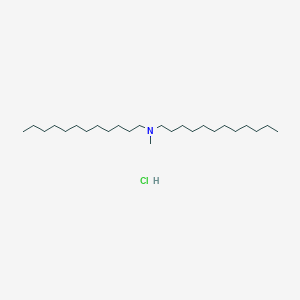
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
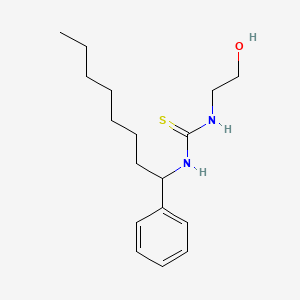
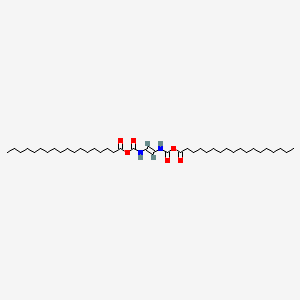
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
